1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFINGMDUMRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393878 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892593-40-7 | |
| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
The most common and efficient method to prepare this compound is via reductive amination, which involves the condensation of an aldehyde with an amine followed by reduction of the resulting imine or iminium intermediate.
Step 1: Formation of Imine Intermediate
React furan-2-carbaldehyde with 3-(aminomethyl)thiophene or thiophen-3-ylmethylamine under mild acidic or neutral conditions to form an imine intermediate. This step typically occurs in solvents such as ethanol, methanol, or dimethylformamide (DMF).Step 2: Reduction of Imine
The imine is then reduced to the secondary amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. These reagents are preferred due to their selectivity and mild reaction conditions, minimizing side reactions and over-reduction.Reaction Conditions
The reaction is generally carried out at room temperature or slightly elevated temperatures (20–50 °C) under inert atmosphere to prevent oxidation. The pH is controlled to favor imine formation and stability.Advantages
This method offers high selectivity, good yields, and operational simplicity. It is widely used in medicinal chemistry for synthesizing amine derivatives with heterocyclic moieties.
Catalytic Hydrogenation of Imine or Nitrile Precursors
Recent advances in catalytic hydrogenation provide an alternative route via hydrogenation of imines or nitriles derived from furan and thiophene precursors.
Example : Iridium-catalyzed hydrogenative coupling of 2-furanacarbonitrile to form secondary amines has been demonstrated with high selectivity and yield (up to 99%) under mild conditions using metal-organic framework-supported catalysts.
Applicability
While this method is more commonly applied to symmetrical secondary amines, it can be adapted for heterocyclic amines with appropriate catalyst and substrate design.
Detailed Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Furan-2-carbaldehyde + thiophen-3-ylmethylamine | Sodium triacetoxyborohydride, EtOH, RT, inert atmosphere | 70–90 | Mild conditions, high selectivity, widely used in lab-scale synthesis |
| Nucleophilic Substitution | 3-(Halomethyl)thiophene + furan-2-ylmethanamine | Base (e.g., DIPEA), isopropanol, 60–80 °C | 60–85 | Requires halomethyl thiophene precursor, careful purification needed |
| Catalytic Hydrogenation | 2-Furanacarbonitrile + thiophene derivative (for imine formation) | Ir-catalyst, H2, mild temperature, MOF support | Up to 99 | Advanced method, high selectivity, scalable, requires specialized catalysts |
Research Findings and Notes
Selectivity and Yield : Reductive amination remains the most practical and selective method for preparing this compound, with yields typically ranging from 70% to 90% depending on reaction optimization.
Catalyst Development : Recent studies highlight the use of immobilized iridium catalysts on bipyridine-functionalized metal-organic frameworks to achieve near-quantitative yields in secondary amine synthesis from biomass-derived nitriles, suggesting potential for green and sustainable synthesis routes.
Reaction Monitoring : Techniques such as ^1H NMR, HPLC, and mass spectrometry are routinely employed to monitor reaction progress and confirm product purity.
Industrial Scale-Up : Continuous flow synthesis and automated systems are being explored to improve scalability, reproducibility, and safety in industrial production of such heterocyclic amines.
Solvent and Environmental Considerations : Ethanol and methanol are preferred solvents due to their low toxicity and ease of removal. The use of greener solvents and catalytic systems is an ongoing research focus.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan moieties undergo selective oxidation under controlled conditions:
-
Thiophene oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives (e.g., 1-(furan-2-yl)-N-(thiophen-3-ylmethyl(sulfinyl))methanamine ) at 0°C in dichloromethane . Higher temperatures or prolonged exposure yield sulfones.
-
Furan oxidation : Treatment with potassium permanganate in acidic conditions generates γ-lactones via furan ring opening .
Reduction Reactions
The methanamine group participates in reductive transformations:
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Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) reduces the furan ring to tetrahydrofuran, enhancing solubility .
-
Borch reduction : Sodium cyanoborohydride selectively reduces imine intermediates formed during derivatization .
Nucleophilic Substitution
The primary amine undergoes alkylation and acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form secondary amines.
-
Acylation : Acetyl chloride in pyridine yields acetamide derivatives .
Cross-Coupling Reactions
The aromatic rings enable metal-catalyzed couplings:
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Suzuki-Miyaura coupling : Thiophene-3-ylmethyl boronic acid reacts with aryl halides using Pd(PPh₃)₄ .
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Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, ∆ | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | 48% |
Acid-Base Reactions
The amine forms salts with mineral acids (e.g., HCl, H₂SO₄), improving crystallinity . Protonation occurs preferentially at the primary amine site (pKₐ ≈ 9.2) .
This compound’s reactivity is leveraged in medicinal chemistry (e.g., anticancer agents ) and materials science (conductive polymers ). Further studies should explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Chemical Properties and Structure
1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine features a furan ring and a thiophene moiety, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of 193.27 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for research.
Chemistry
This compound serves as a building block for synthesizing more complex molecules in heterocyclic chemistry. Its unique structure allows for the investigation of new synthetic pathways and the development of novel materials.
Biology
The compound has been explored for its bioactive properties , particularly in the development of pharmaceuticals. Its interactions with biological systems can lead to the design of new therapeutic agents targeting various diseases.
Medicine
Research into the pharmacological properties of this compound suggests potential applications in treating conditions such as cancer and neurodegenerative diseases. Its ability to inhibit specific enzymes involved in disease progression is currently under investigation.
Biological Activities
The biological activities of this compound include:
1. Antitumor Properties:
- Preliminary studies indicate that this compound may inhibit tumor growth by targeting enzymes associated with cancer progression.
2. Enzyme Inhibition:
- The compound exhibits binding capabilities to biomolecules, suggesting potential roles in modulating enzyme activities or receptor interactions.
3. Mechanism of Action:
- The mechanism involves interactions through hydrophobic contacts and hydrogen bonding facilitated by its aromatic rings.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Antitumor Activity | Investigated the inhibition of specific cancer-related enzymes, showing promise in reducing tumor growth rates. |
| Enzyme Interaction Studies | Demonstrated effective binding to various proteins, indicating potential therapeutic applications. |
| Pharmacological Research | Explored the compound's role in neurodegenerative disease models, suggesting mechanisms for neuroprotection. |
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heteroaromatic Substitutions
- 1-(furan-2-yl)-N-(furan-2-ylmethylene)methanamine (4m) :
This imine derivative replaces the thiophen-3-ylmethyl group with a furan-2-ylmethylene moiety. The absence of sulfur and the presence of an imine bond (C=N) reduce its stability under acidic conditions compared to the target compound. NMR data (δH 8.79 for the imine proton) confirms the distinct electronic environment . - This analogue demonstrated utility in pharmaceutical synthesis, as evidenced by its isolation as a hydrochloride salt for improved solubility .
- N-((2,2-dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) :
Replacing both heteroaromatic rings with chromene and cyclopentane groups shifts the compound’s properties toward lipophilicity, making it suitable for membrane permeability studies in antiviral research .
Corrosion Inhibition Analogues
- BIFM (1-(1H-benzimidazol-2-yl)-N-((furan-2-yl)methylene)methanamine) :
The benzimidazole-furan hybrid acts as a mixed-type corrosion inhibitor for N80 steel in HCl, achieving >90% efficiency. Quantum chemical calculations correlate its adsorption capacity with electron-donating furan and planar benzimidazole .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Physicochemical Properties
Biological Activity
1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a thiophene moiety, contributing to its chemical reactivity and biological interactions. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur, which are crucial for its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antitumor Properties
- The compound has been studied for its potential to inhibit tumor growth. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in cancer progression. The structural features of the furan and thiophene rings enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
2. Enzyme Inhibition
- Interaction studies have shown that this compound can effectively bind to various biomolecules, including proteins and nucleic acids. This binding capability is essential for understanding its mechanism of action as a potential therapeutic agent.
3. Mechanism of Action
- The mechanism by which this compound exerts its effects is believed to involve modulation of enzyme activity or receptor interactions. The aromatic rings facilitate these interactions through hydrophobic contacts and hydrogen bonding .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Microwave-Assisted Synthesis : Utilizing microwave reactors to optimize reaction conditions and improve yields .
- Electrophilic Substitutions : The furan ring can undergo various reactions such as electrophilic substitutions, which are valuable for creating derivatives with enhanced biological activities.
Q & A
Q. What are the key synthetic routes for 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine?
The compound is synthesized via a three-step protocol:
- Step 1: Formation of thiosemicarbazone by reacting aromatic aldehydes with thiosemicarbazide.
- Step 2: Oxidative cyclization of thiosemicarbazone using FeCl₃ in a citric acid medium to yield 5-phenyl-2-amino-1,3,4-thiadiazole.
- Step 3: Nucleophilic addition and dehydration of the amino group with furfural in concentrated H₂SO₄ and DMF, forming the final imine linkage (azomethine group) . Characterization includes IR (azomethine at ~1618 cm⁻¹), ¹H NMR (N=CH singlet at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 300 for Fe derivative) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- IR Spectroscopy: Identifies functional groups (e.g., C-S-C at 721 cm⁻¹, C-O at 1350 cm⁻¹, and azomethine at 1618 cm⁻¹).
- ¹H NMR: Key signals include the N=CH proton (δ 8.55 ppm) and aryl protons (δ 7.0–7.90 ppm). Methoxy groups appear as singlets (~δ 3.55 ppm).
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 300 for Fe) and fragmentation patterns confirm the molecular formula and synthetic success .
Q. What safety protocols are recommended for handling this compound?
Limited toxicological data are available, necessitating precautionary measures:
- Use personal protective equipment (gloves, lab coat, goggles).
- Conduct reactions in a fume hood to avoid inhalation.
- Store at -20°C for long-term stability, similar to related amines .
Advanced Research Questions
Q. How do molecular docking studies explain its anti-tubercular activity?
Docking with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) reveals:
- Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic/electrostatic interactions with Met103.
- Binding Affinity: Derivatives Fb and Fe show binding scores comparable to reference inhibitors (e.g., -11.7 kcal/mol for pyrrolidine carboxamides). These interactions disrupt lipid biosynthesis, a critical pathway for bacterial survival .
Q. How can structure-activity relationships (SAR) guide optimization?
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Fe) enhance activity (MIC = 3.1 µg/mL) by improving target binding.
- Azomethine Linkage: Essential for hydrogen bonding; modifications here reduce potency.
- Thiadiazole Ring: Maintains rigidity and facilitates π-π stacking with enzyme residues .
Q. What contradictions exist between computational predictions and experimental results?
- PASS Program: Predicted Fe as most active (Pa = 0.82), aligning with experimental MIC (3.1 µg/mL). However, Fb showed higher activity (MIC = 3.3 µg/mL) despite a lower Pa score (0.691), suggesting limitations in purely computational predictions .
Q. What analytical challenges arise in characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
